molecular formula C12H18N2O B2702473 3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine CAS No. 2198301-27-6

3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine

Cat. No.: B2702473
CAS No.: 2198301-27-6
M. Wt: 206.289
InChI Key: RSJKIVQHNCKXSA-UHFFFAOYSA-N
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Description

3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine, also known as Nicotine, is a compound with the molecular formula C10H14N2 . It is an N-alkylpyrrolidine that consists of N-methylpyrrolidine bearing a pyridin-3-yl substituent at position 2 . It has been shown in laboratory studies to alleviate smoking habits .


Synthesis Analysis

The synthesis of pyridines and related compounds has been extensively studied. Addition of Grignard reagents to pyridine N-oxides in THF at room temperature and subsequent treatment with acetic anhydride at 120°C afforded 2-substituted pyridines in good yields . A nickel-catalyzed reductive coupling of bromopyridines with tertiary alkyl bromides provides alkylated pyridines bearing an all-carbon quaternary center .


Molecular Structure Analysis

The molecular structure of this compound is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 162.2316 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Catalysis and Chemical Transformations

A study utilized a polymer-protected palladium colloid (Pd/PVP) to catalyze H−D exchange between D2O solvent and pyridine derivatives, including substituted pyridines and related N-heterocycles. This process demonstrates the potential of "3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine" in facilitating selective deuteration of molecules, which is valuable in the synthesis of labeled compounds for chemical studies and pharmaceutical development (Guy & Shapley, 2009).

Synthesis of Heterocyclic Compounds

Research on the 1,3-dipolar addition of 2-Benzonitrilio-2-propanid to 7-Methylthieno[2,3-c]pyridine 1,1-Dioxide has led to the formation of pyrroline and pyrrolidine derivatives. This reaction pathway underscores the utility of pyridine derivatives in constructing complex heterocyclic frameworks, which are prevalent in many biologically active compounds and pharmaceuticals (Fischer & Schneider, 1983).

Molecular Interactions and Ligand Design

A study on potential hemilabile (imino)pyridine palladium(II) complexes as selective ethylene dimerization catalysts highlights the role of pyridine derivatives in designing ligands for catalytic applications. These complexes demonstrate how altering the pyridine structure can influence catalytic activity and selectivity, providing insights into tailoring catalysts for specific chemical transformations (Nyamato, Ojwach, & Akerman, 2015).

Mechanism of Action

Target of Action

The primary target of the compound 3-Methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine is the nicotinic acetylcholine receptor . This receptor plays a crucial role in the transmission of signals in the nervous system.

Mode of Action

This compound interacts with its target, the nicotinic acetylcholine receptor, by acting as a potent agonist . This means that it binds to the receptor and activates it, leading to a series of changes in the cell.

Biochemical Pathways

Upon activation of the nicotinic acetylcholine receptor by this compound, a series of biochemical pathways are affected. These include the release of neurotransmitters, which are chemicals that transmit signals across a synapse from one neuron to another .

Result of Action

The molecular and cellular effects of this compound’s action include the activation of the nicotinic acetylcholine receptor and the subsequent release of neurotransmitters. This can lead to various physiological effects, depending on the specific type of receptor and its location in the body .

Safety and Hazards

Nicotine is highly toxic . It is flammable and causes skin irritation and serious eye irritation. It is harmful if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

3-methyl-2-[(1-methylpyrrolidin-2-yl)methoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O/c1-10-5-3-7-13-12(10)15-9-11-6-4-8-14(11)2/h3,5,7,11H,4,6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSJKIVQHNCKXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)OCC2CCCN2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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